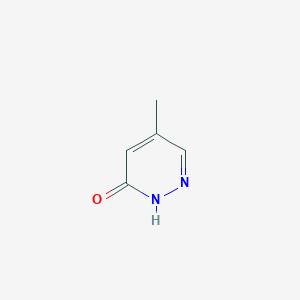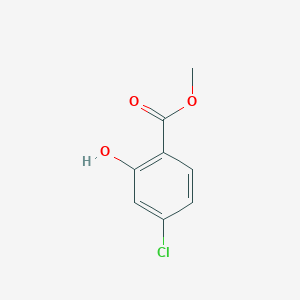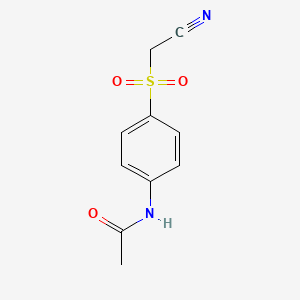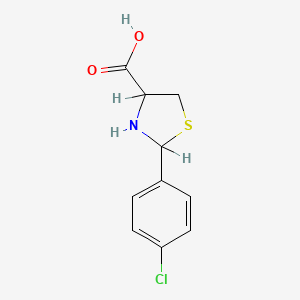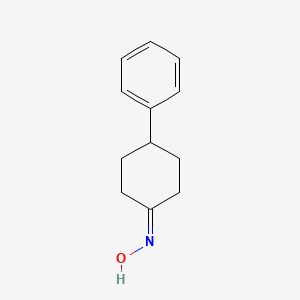
4-Phenylcyclohexanonoxim
Übersicht
Beschreibung
4-Phenylcyclohexanone oxime is an organic compound with the molecular formula C12H15NO It is a derivative of cyclohexanone, where the oxime group (–C=N–OH) is attached to the cyclohexane ring substituted with a phenyl group at the fourth position
Wissenschaftliche Forschungsanwendungen
4-Phenylcyclohexanone oxime has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Material Science: Utilized in the preparation of polymers and other materials with specific properties.
Wirkmechanismus
Target of Action
The primary target of 4-Phenylcyclohexanone oxime is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting AChE, 4-Phenylcyclohexanone oxime can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting nerve signal transmission .
Mode of Action
4-Phenylcyclohexanone oxime interacts with its target, AChE, through a process known as reactivation . This compound binds to the active site of AChE, which has been inactivated by organophosphates, and restores the enzyme’s activity . This reactivation process is crucial in reversing the effects of organophosphate poisoning .
Biochemical Pathways
The action of 4-Phenylcyclohexanone oxime primarily affects the cholinergic pathway . By reactivating AChE, this compound ensures the breakdown of acetylcholine, thereby regulating the amount of this neurotransmitter in the synaptic cleft. This regulation is essential for maintaining normal nerve signal transmission .
Pharmacokinetics
It is known to havehigh gastrointestinal absorption and is BBB permeant , indicating that it can cross the blood-brain barrier . These properties suggest that 4-Phenylcyclohexanone oxime may have good bioavailability .
Result of Action
The primary result of 4-Phenylcyclohexanone oxime’s action is the reactivation of AChE . This reactivation restores the normal function of AChE, ensuring the proper breakdown of acetylcholine and the maintenance of normal nerve signal transmission . This effect is particularly important in cases of organophosphate poisoning, where AChE is inactivated, leading to an overaccumulation of acetylcholine .
Action Environment
The action of 4-Phenylcyclohexanone oxime can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s reactivity . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Phenylcyclohexanone oxime can be synthesized through the reaction of 4-phenylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild heating conditions to facilitate the formation of the oxime group.
Industrial Production Methods: While specific industrial production methods for 4-Phenylcyclohexanone oxime are not extensively documented, the general approach involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Beckmann Rearrangement: 4-Phenylcyclohexanone oxime undergoes Beckmann rearrangement to form the corresponding amide. This reaction involves the conversion of the oxime to an amide through the migration of the phenyl group.
Oxidation and Reduction: The oxime group can be oxidized to form nitriles or reduced to form amines, depending on the reagents and conditions used.
Common Reagents and Conditions:
Beckmann Rearrangement: Typically involves the use of acidic conditions, such as sulfuric acid or polyphosphoric acid, to facilitate the rearrangement.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products:
Amides: Formed through Beckmann rearrangement.
Nitriles: Formed through oxidation.
Amines: Formed through reduction.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone oxime: Lacks the phenyl group, making it less sterically hindered.
4-Methylcyclohexanone oxime: Contains a methyl group instead of a phenyl group, affecting its reactivity and steric properties.
Benzophenone oxime: Contains two phenyl groups, leading to different reactivity patterns.
Uniqueness: 4-Phenylcyclohexanone oxime is unique due to the presence of the phenyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
N-(4-phenylcyclohexylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLAHVRPWDIEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)CCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4500-20-3 | |
| Record name | 4-Phenylcyclohexanone oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4500-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-Phenylcyclohexanone oxime and its derivatives that influence their reactivity in the Beckmann rearrangement?
A1: The provided research focuses on analyzing the crystal structures of 4-Phenylcyclohexanone oxime derivatives to understand factors influencing their reactivity in the Beckmann rearrangement. [, ] A key structural aspect is the length of the N-O bond within the oxime group. In the study of 4-phenylcyclohexanone oxime O-triphenylmethyl ether, the N-O bond length was determined to be 1.429 Å. [] This information serves as a reference point when comparing various derivatives and investigating the relationship between bond length and reactivity in the Beckmann rearrangement. [] Additionally, the conformation of the molecule is crucial. For instance, in 4-phenylcyclohexanone oxime O-triphenylmethyl ether, the phenyl group adopts an equatorial position relative to the cyclohexylidene chair, and the oxime group exhibits near-planarity. [] These conformational details provide insights into the steric and electronic factors that might influence the migration aptitude of different groups during the Beckmann rearrangement.
Q2: How do researchers utilize crystallographic data from different 4-Phenylcyclohexanone oxime derivatives to understand the Beckmann rearrangement?
A2: By analyzing the crystal structures of various 4-Phenylcyclohexanone oxime derivatives with differing leaving groups attached to the oxygen of the oxime, researchers can observe subtle changes in bond lengths and angles within the molecule. [] For example, comparing the structure of 4-phenylcyclohexanone oxime O-triphenylmethyl ether with the structure of 4-Phenylcyclohexanone oxime O-4-nitrobenzoate ester could reveal how the electron-withdrawing nature of the nitro group in the latter influences the N-O bond length and potentially affects the reaction pathway. [, ] These comparisons help establish a connection between structural modifications, particularly around the reactive center, and their influence on the outcome of the Beckmann rearrangement. This information can guide the design of oxime derivatives with tailored reactivity for specific synthetic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid](/img/structure/B1296370.png)

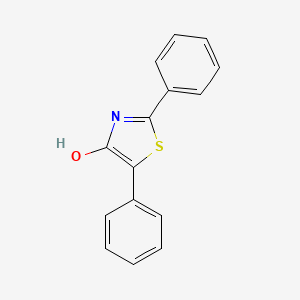
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1296376.png)


![Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione](/img/structure/B1296381.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1296382.png)
![2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B1296384.png)
